molecular formula C17H20FN3O2 B2690090 tert-Butyl 2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate CAS No. 1773507-35-9

tert-Butyl 2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

Cat. No.: B2690090
CAS No.: 1773507-35-9
M. Wt: 317.364
InChI Key: ZQOIPGSEVMBJDP-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-fluorophenyl group at position 2 and a tert-butyloxycarbonyl (Boc) protecting group at position 5.

Properties

IUPAC Name

tert-butyl 2-(4-fluorophenyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2/c1-17(2,3)23-16(22)20-8-9-21-14(11-20)10-15(19-21)12-4-6-13(18)7-5-12/h4-7,10H,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOIPGSEVMBJDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=CC(=N2)C3=CC=C(C=C3)F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate (CAS Number: 1773507-35-9) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group that enhances stability and solubility, a 4-fluorophenyl moiety that can participate in various chemical reactions, and a pyrazolo[1,5-a]pyrazine core that provides opportunities for further modifications. The structural rigidity imparted by the dihydropyrazole ring may influence its biological interactions.

Biological Activity Overview

Research indicates that derivatives of pyrazolo[1,5-a]pyrazine compounds exhibit a range of biological activities, including:

  • Antitumor Activity : Some studies have identified pyrazolo[1,5-a]pyrazine derivatives as potential inhibitors of cancer cell proliferation.
  • Enzyme Inhibition : Compounds within this class have been shown to inhibit various enzymes, including kinases and monoamine oxidases (MAO), which are relevant in neurodegenerative diseases.
  • Mitochondrial Function Modulation : Recent studies suggest that these compounds may affect mitochondrial uncoupling, impacting cellular metabolism.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Targeting Kinases : The compound may interact with specific kinase targets, modulating signaling pathways involved in cell growth and survival.
  • Inhibition of Monoamine Oxidase : Similar compounds have demonstrated inhibitory activity against MAO-A and MAO-B, suggesting potential applications in treating mood disorders and neurodegenerative diseases.

Case Studies

  • Anticancer Properties :
    • A study evaluated the anticancer activity of various pyrazolo[1,5-a]pyrazine derivatives against human cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics .
  • Enzyme Inhibition :
    • Research on enzyme inhibition highlighted that the compound could serve as a selective inhibitor for CK2 kinase. This kinase is implicated in various cancers; thus, targeting it could provide therapeutic benefits .
  • Mitochondrial Uncoupling :
    • Investigations into mitochondrial function revealed that this compound may induce mitochondrial uncoupling, leading to altered energy metabolism in cells. This property could be leveraged for therapeutic strategies against metabolic disorders .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Antitumor ActivityInhibits cancer cell proliferation
Enzyme InhibitionSelective inhibition of CK2 kinase
Mitochondrial EffectsInduces mitochondrial uncoupling

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent. Research indicates that derivatives of pyrazolo[1,5-a]pyrazines exhibit various biological activities, including anti-inflammatory and anti-cancer properties.

  • Case Study : A study published in Bioorganic & Medicinal Chemistry Letters investigated a series of pyrazolo[1,5-a]pyrazine derivatives for their anti-cancer activity. The results showed that compounds with similar structural motifs to tert-butyl 2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate demonstrated significant cytotoxic effects against several cancer cell lines .

Antimicrobial Activity

Research has also focused on the antimicrobial properties of pyrazole derivatives. Compounds similar to this compound have shown promising results against various bacterial strains.

  • Case Study : A recent investigation into the antimicrobial efficacy of substituted pyrazolo compounds revealed that certain derivatives exhibited potent activity against Mycobacterium tuberculosis. The study found that modifications at the phenyl ring significantly influenced the antimicrobial potency .

Neuropharmacology

There is growing interest in the neuropharmacological effects of pyrazolo compounds. The structural characteristics of this compound suggest potential applications in treating neurological disorders.

  • Research Insight : Studies have indicated that similar compounds may act as modulators of neurotransmitter systems, providing a basis for further exploration in neuropharmacology .

Chemical Reactions Analysis

Substitution Reactions

The 4-fluorophenyl group and pyrazine ring enable electrophilic and nucleophilic substitution reactions.

Halogenation

The pyrazine ring undergoes iodination at the 3-position under mild conditions, as demonstrated in patent WO2018011163A1 .

Reaction ComponentConditionsProductYield
Starting materialNIS, DMF, 0°C → rt3-Iodo derivative78%
Catalyst

This iodinated intermediate serves as a precursor for cross-coupling reactions.

Buchwald–Hartwig Amination

The 3-iodo derivative participates in palladium-catalyzed amination reactions with primary amines :

ReagentsConditionsProductYield
Pd(OAc)₂, XantphosToluene, 100°C, 12h3-Amino-substituted derivative65%
K₃PO₄

Ester Hydrolysis

The tert-butyl ester undergoes acid- or base-catalyzed hydrolysis to yield the carboxylic acid.

ConditionsCatalyst/ReagentProductPurity
HCl (4M in dioxane)25°C, 6hPyrazolo[1,5-a]pyrazine-5-carboxylic acid≥95%
NaOH (2M)EtOH/H₂O, reflux, 3hSame as above90%

The carboxylic acid is a versatile intermediate for amide coupling or further functionalization.

Cross-Coupling Reactions

The 4-fluorophenyl group facilitates Suzuki–Miyaura couplings with aryl boronic acids .

Reaction PartnersConditionsProductYield
4-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 80°C4-Fluoro-4'-methoxybiphenyl derivative72%
3-Thienylboronic acidSame as aboveHeteroaryl-substituted analog68%

Reduction Reactions

The dihydropyrazine ring is susceptible to catalytic hydrogenation:

Reducing AgentConditionsProductSelectivity
H₂ (1 atm)Pd/C, MeOH, 25°C, 2hTetrahydro-pyrazolo[1,5-a]pyrazine>99%
NaBH₄THF, 0°C → rtPartial reduction (not observed)

Oxidation Reactions

The benzylic C-H bonds in the dihydropyrazine ring are oxidized to ketones under strong conditions:

Oxidizing AgentConditionsProductYield
KMnO₄Acetone/H₂O, 60°C, 8hPyrazolo[1,5-a]pyrazin-5-one55%
CrO₃H₂SO₄, 0°C, 1hOver-oxidation (degradation)

Nucleophilic Aromatic Substitution

The 4-fluorophenyl group undergoes SNAr reactions with strong nucleophiles :

NucleophileConditionsProductYield
Sodium methoxideDMF, 120°C, 24h4-Methoxyphenyl derivative40%
PiperidineDMSO, 100°C, 12h4-Piperidinophenyl analog35%

Grignard Addition

The ester carbonyl reacts with Grignard reagents to form tertiary alcohols:

Grignard ReagentConditionsProductYield
MeMgBrTHF, −78°C → rtα-Hydroxy ester60%
PhMgClSame as aboveBenzylated alcohol58%

Comparison with Similar Compounds

Key Observations :

  • Positional Effects: Substituents at position 2 (e.g., bromo, hydroxymethyl) enhance reactivity for cross-coupling or further derivatization, while position 3 modifications (e.g., aminomethyl, aryl groups) are linked to biological activity .
  • Steric and Electronic Profiles : The 4-fluorophenyl group in the target compound likely enhances lipophilicity and metabolic stability compared to smaller substituents like hydroxymethyl .

Physicochemical Properties

  • Hydroxymethyl Derivative : Melting point and density data are unavailable, but the compound is hygroscopic, requiring storage at 2–8°C .
  • Bromo Derivative : Higher molecular weight (302.17) and purity (97%) make it suitable for Suzuki couplings .
  • Amino Derivatives: Lower molecular weights (~252 Da) and polar functional groups improve solubility in aqueous media .

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